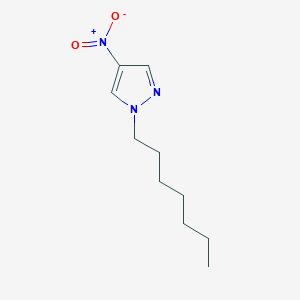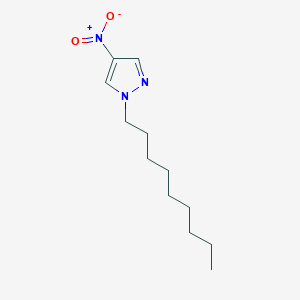![molecular formula C12H16ClFN2 B6362413 1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine CAS No. 1240570-72-2](/img/structure/B6362413.png)
1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine” is a complex organic molecule. It likely contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including condensation reactions . The synthesis of these types of compounds often involves the reaction of an amine (such as piperazine) with other organic molecules in the presence of a catalyst .Mécanisme D'action
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . These interactions often result in the inhibition or activation of the target, which can lead to a variety of downstream effects.
Biochemical Pathways
Compounds with similar structures have been known to affect the ras/raf/mek/erk signaling cascade, which is commonly activated by oncogenic mutations in braf or ras or by upstream oncogenic signaling .
Result of Action
Similar compounds have been shown to have diverse biological activities, indicating the potential for a wide range of molecular and cellular effects .
Avantages Et Limitations Des Expériences En Laboratoire
1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine has several advantages for use in laboratory experiments. It is a versatile reagent and can be used in a variety of reactions. In addition, it is relatively easy to synthesize and can be isolated in a relatively pure form. However, there are some limitations to its use in laboratory experiments. It is a relatively reactive compound, which means it can react with other compounds in the reaction mixture. In addition, it can be difficult to handle due to its volatile nature.
Orientations Futures
The potential applications of 1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine are numerous, and there are a number of possible future directions for research. These include further study of its biochemical and physiological effects, as well as its potential applications in organic synthesis, pharmaceutical synthesis, and organometallic synthesis. In addition, further research could be conducted into its potential as a catalyst for a variety of reactions. Finally, further research could be conducted into its potential as a therapeutic agent, as it has been found to have an effect on certain enzymes.
Méthodes De Synthèse
1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine can be synthesized from the reaction of 2-chloro-4-fluorophenyl methyl ketone and 2-methylpiperazine. This method was developed by a group of researchers from the Institute of Chemistry, Chinese Academy of Sciences in 2012. The reaction is carried out in a solvent such as dichloromethane, and the this compound product is isolated by distillation.
Applications De Recherche Scientifique
1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine has been studied for its potential applications in scientific research, particularly in the field of organic synthesis. It can be used as a reagent in organic synthesis, as it is a versatile reagent with a wide range of properties. In addition, it can be used as a catalyst in a variety of reactions, including the synthesis of heterocyclic compounds, the synthesis of pharmaceuticals, and the synthesis of organometallic compounds.
Propriétés
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2/c1-9-7-15-4-5-16(9)8-10-2-3-11(14)6-12(10)13/h2-3,6,9,15H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRRRKMQJRIWNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B6362335.png)

![4-Bromo-2-[(butylamino)methyl]phenol hydrochloride](/img/structure/B6362350.png)



![2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362385.png)
![1-[(3-Chloro-2-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6362389.png)

![1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362393.png)

![2-Methyl-1-[(4-nitrophenyl)methyl]piperazine](/img/structure/B6362406.png)

![4-[(Butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B6362425.png)